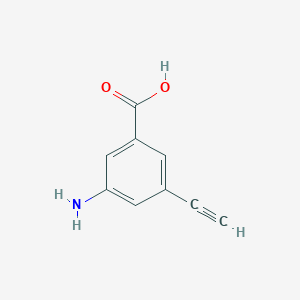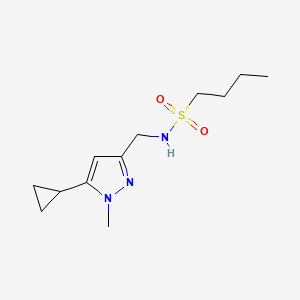
3-Amino-5-ethynylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-5-ethynylbenzoic acid, also known as AEBA, is a chemical compound with the molecular formula C9H7NO2 . It is available in the form of a powder . The IUPAC name for this compound is 3-amino-5-ethynylbenzoic acid hydrochloride .
Synthesis Analysis
A series of 3-amino-5- (5-oxo-5H-benzo [a]phenothiazin-6-ylamino) benzoic acid derivatives were synthesized by the Michael addition of 2,3-dichloronaphthalene-1,4-dione and 3,5-diaminobenzoic acid . The synthesis of 3-Amino-5-ethynylbenzoic acid can be achieved from Benzoic acid, 3-ethynyl-5-nitro- .
Molecular Structure Analysis
The molecular weight of 3-Amino-5-ethynylbenzoic acid is 197.62 . The Inchi Code for this compound is 1S/C9H7NO2.ClH/c1-2-6-3-7 (9 (11)12)5-8 (10)4-6;/h1,3-5H,10H2, (H,11,12);1H .
Physical And Chemical Properties Analysis
3-Amino-5-ethynylbenzoic acid is a powder that is stored at room temperature . Its density is predicted to be 1.32±0.1 g/cm3 . The boiling point is predicted to be 401.7±40.0 °C .
科学的研究の応用
Fluorogenic and Chromogenic Probing
3-Ethynylbenzoate, a derivative of 3-Amino-5-ethynylbenzoic acid, serves as a novel, activity-dependent fluorogenic and chromogenic probe for bacterial strains. It's particularly effective for strains expressing the TOL pathway, which involves the degradation of toluene via conversion to benzoate, followed by meta ring fission of catechol. This application enables the direct physiological analysis and fluorescent labeling of cells with induced toluene-degrading enzymes (Clingenpeel et al., 2005).
Chemical Synthesis and Biological Activities
3-Amino-5-ethynylbenzoic acid is used in the synthesis of various chemical compounds with significant biological activities. For example, its derivatives have been utilized in the development of anticancer, antimicrobial agents, and for DNA protection analysis. These compounds have shown efficacy against cancer cell lines and bacterial strains, as well as the ability to bind to DNA, suggesting potential uses as drugs or drug additives (Şener et al., 2018).
Synthesis of Macrocyclic Complexes
The compound is also instrumental in the synthesis of macrocyclic triruthenium complexes. These complexes, characterized by their mixed-valent states and signs of valence delocalization, are potential candidates for molecule-based conductive loops with through-bond charge delocalization (Fink et al., 2018).
Development of Anti-Inflammatory Agents
Additionally, derivatives of 3-Amino-5-ethynylbenzoic acid have been explored in the synthesis of novel anti-inflammatory agents. These agents have shown promise in reducing inflammation in various models, indicating the potential for therapeutic applications in inflammation-related conditions (Hirai & Sugimoto, 1977).
Anticancer Drug Research
In anticancer drug research, derivatives of 3-Amino-5-ethynylbenzoic acid have been employed in the discovery of apoptosis inducers. This approach has facilitated the identification of new potential drugs and the understanding of signaling pathways and druggable targets (Cai et al., 2006).
Precursor in Biosynthesis
The compound has also been identified as a precursor in the biosynthesis of certain antibiotics, such as rifamycin, in Nocardia mediterranei. This discovery has provided insights into the biosynthesis of ansamycins and contributed to the development of biosynthetic models for these types of antibiotics (Ghisalba & Nüesch, 1981).
Safety and Hazards
The safety information for 3-Amino-5-ethynylbenzoic acid indicates that it may cause skin irritation and serious eye damage . It also has specific target organ toxicity, potentially causing damage to organs through prolonged or repeated exposure if inhaled . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
特性
IUPAC Name |
3-amino-5-ethynylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-2-6-3-7(9(11)12)5-8(10)4-6/h1,3-5H,10H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQQZNDPKLOEQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC(=C1)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-ethynylbenzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methoxyspiro[indene-2,4'-piperidin]-1(3H)-one hcl](/img/structure/B2940382.png)
![2-chloro-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2940386.png)
![(2R,3S,4R,5R,6S)-2-[(2S)-2-[(3R,5S,8S,9S,10S,12S,13S,14S,17R)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2940387.png)



![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2940391.png)



![2-[(4-methoxyphenyl)methyl]-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2940399.png)


![2-Chloro-1-[4-(6-chloropyrazin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2940405.png)